Fenoxaprop

Description

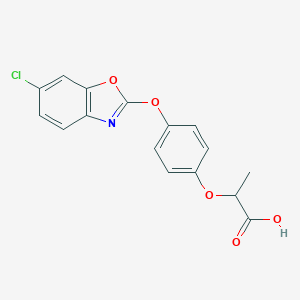

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPOHAUSNPTFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058224 | |

| Record name | Fenoxaprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95617-09-7 | |

| Record name | Fenoxaprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95617-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoxaprop [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095617097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxaprop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, (RS)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXAPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMB74WE9LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenoxaprop-p-ethyl in Grass Weeds

Introduction: The Role of Fenoxaprop-p-ethyl in Modern Agriculture

This compound-p-ethyl is a highly effective, selective, post-emergence herbicide pivotal for the control of annual and perennial grass weeds in a multitude of broadleaf crops, including soybeans, cotton, and rice.[1][2] As a member of the aryloxyphenoxypropionate ("FOPs") chemical family, its herbicidal efficacy is rooted in the targeted disruption of a fundamental metabolic pathway in susceptible grass species.[3][4] This technical guide provides a comprehensive exploration of the biochemical and physiological mechanisms underpinning the action of this compound-p-ethyl, the basis for its crop selectivity, the evolution of weed resistance, and the detailed experimental protocols utilized in its scientific investigation.

This compound-p-ethyl is the biologically active R-enantiomer of the this compound-ethyl racemate.[5][6] It is applied as a foliar spray and is absorbed primarily through the leaves, with subsequent systemic translocation to the meristematic tissues—the sites of active growth—where it exerts its phytotoxic effects.[1][2][7]

Part 1: The Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action of this compound-p-ethyl is the potent and specific inhibition of the enzyme Acetyl-Coenzyme A Carboxylase (ACCase).[1][3][8] ACCase is a critical biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[3][9] This inhibition halts the production of malonyl-CoA from acetyl-CoA, effectively starving the plant of the building blocks required for lipid synthesis.[10]

The Biochemical Cascade of Inhibition

-

Prodrug to Active Acid: this compound-p-ethyl is a formulated ester, a prodrug designed for enhanced lipophilicity to facilitate penetration through the plant's waxy cuticle.[11] Once inside the plant cell, esterase enzymes rapidly hydrolyze it into its biologically active acid form, this compound-p.[1] This active form is then translocated to the growing points of the weed.[2]

-

Targeting the ACCase Enzyme: The this compound-p acid targets the plastidic ACCase found in the chloroplasts of grass species.[1] It acts as a non-competitive inhibitor with respect to the substrates ATP and bicarbonate, but as a competitive inhibitor of the acetyl-CoA substrate.[11] This indicates that it binds to the carboxyltransferase (CT) domain of the enzyme, preventing the transfer of the carboxyl group to acetyl-CoA to form malonyl-CoA.[11]

-

Cessation of Fatty Acid Synthesis: The inhibition of ACCase leads to a rapid halt in the production of fatty acids.[9][12] Fatty acids are essential components for:

-

Physiological Consequences and Plant Death: Without new fatty acids, the plant cannot build new membranes required for cell division and growth.[8] The meristematic regions (growing points) are the most affected due to their high rate of cell division. The disruption in membrane integrity leads to a loss of cellular contents, electrolyte leakage, and ultimately, cell death.[1][13] Visible symptoms typically appear within a few days, starting with the cessation of growth, followed by chlorosis (yellowing) and necrosis (browning) of the young leaves and growing points, leading to the death of the weed within 2 to 3 weeks.[2][4]

Diagram: Fatty Acid Biosynthesis Pathway and Site of Inhibition

The following diagram illustrates the central role of ACCase in the fatty acid biosynthesis pathway and the precise point of disruption by this compound-p-ethyl.

Caption: Inhibition of ACCase by this compound-p blocks fatty acid synthesis.

Part 2: Scientific Basis of Selectivity and Resistance

Selectivity: The Tale of Two ACCase Isoforms

The remarkable selectivity of this compound-p-ethyl, allowing it to control grass weeds within broadleaf crops, is due to fundamental structural differences in the target ACCase enzyme between these plant groups.[8]

-

Grasses (Poaceae family): Susceptible grass species possess a homomeric, eukaryotic-type ACCase in their plastids.[11] This enzyme is a single, large multi-functional polypeptide that is highly sensitive to inhibition by aryloxyphenoxypropionate herbicides.[1]

-

Broadleaf Plants (Dicots): Tolerant broadleaf crops have a heteromeric, prokaryotic-type ACCase in their plastids. This enzyme is composed of multiple, distinct protein subunits and is structurally insensitive to this compound-p-ethyl.[8][11] While dicots also have the sensitive eukaryotic ACCase form, it is located in the cytoplasm, where it is not the primary site for de novo fatty acid synthesis.[14]

This fundamental difference in the target enzyme's structure is the cornerstone of the herbicide's selectivity.

Mechanisms of Weed Resistance

The intensive use of ACCase-inhibiting herbicides has led to the evolution of resistant weed biotypes. Resistance mechanisms are broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

1. Target-Site Resistance (TSR)

TSR arises from genetic mutations in the ACCase gene that alter the herbicide's binding site on the enzyme.[11] These single nucleotide polymorphisms (SNPs) result in amino acid substitutions that reduce the binding affinity of this compound-p, rendering the enzyme less sensitive to inhibition. Several key mutations in the carboxyltransferase (CT) domain of the ACCase have been identified in resistant grass weeds:[11][15]

-

Isoleucine-1781-Leucine (Ile-1781-Leu): One of the most common mutations, conferring broad resistance to FOP herbicides.[2][11][15]

-

Aspartate-2078-Glycine (Asp-2078-Gly): Confers resistance to both FOPs and another class of ACCase inhibitors, the DIMs (cyclohexanediones).[11][16][17]

-

Tryptophan-2027-Cysteine (Trp-2027-Cys): Provides strong resistance to FOPs.[11]

-

Isoleucine-2041-Asparagine (Ile-2041-Asn): Another mutation conferring resistance to FOPs.[2][11]

Table 1: Quantitative Resistance Levels in Selected Grass Weeds

| Weed Species | Resistance Mechanism | Herbicide | ED₅₀ Susceptible (g ai/ha) | ED₅₀ Resistant (g ai/ha) | Resistance Index (RI) | Reference |

|---|---|---|---|---|---|---|

| Echinochloa colona | Non-Target-Site | This compound-p-ethyl | 20 | 249 | 11 | [10] |

| Alopecurus aequalis | Target-Site (Ile-1781-Leu) | This compound-p-ethyl | 3.34 | 415.52 | 124 | [18] |

| Alopecurus aequalis | Target-Site (Asp-2078-Gly) | This compound-p-ethyl | 3.34 | 224.74 | 67 | [18] |

| Polypogon fugax | Target-Site (Asp-2078-Gly) | This compound-p-ethyl | 3.16 | >398 | >126 | [16] |

(ED₅₀: The effective dose required to reduce plant growth by 50%)

2. Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site, without any modification of the ACCase enzyme itself. The most common form of NTSR is enhanced metabolic detoxification.[8]

-

Enhanced Metabolism: Resistant plants can more rapidly metabolize and detoxify this compound-p into non-phytotoxic compounds. This is often mediated by the overexpression of key detoxification enzymes:

-

Cytochrome P450 Monooxygenases (P450s): These enzymes catalyze Phase I oxidative reactions, such as hydroxylation, making the herbicide molecule more water-soluble and susceptible to further breakdown.[4][8][17][19]

-

Glutathione S-Transferases (GSTs): These enzymes catalyze Phase II conjugation reactions, attaching the antioxidant molecule glutathione to the herbicide or its metabolites, effectively neutralizing them.[8][13][20]

-

The Role of Herbicide Safeners

To improve the tolerance of certain grass crops, such as wheat and rice, this compound-p-ethyl is often co-formulated with a safener, like isoxadifen-ethyl.[21][22] Safeners function by selectively inducing the expression of the crop's own detoxification genes (P450s and GSTs).[23][24][25] This boosts the crop's ability to rapidly metabolize the herbicide before it can cause significant injury, while the susceptible weed, which does not respond to the safener, is controlled.[22][24]

Part 3: Experimental Protocols and Methodologies

Investigating the mechanism of action and resistance to this compound-p-ethyl requires robust, validated experimental systems. The causality behind these protocols is to isolate and quantify the specific interactions between the herbicide and the plant at the enzymatic, whole-plant, and molecular levels.

Protocol 1: In Vitro ACCase Enzyme Inhibition Assay

Objective: To determine the concentration of this compound-p that inhibits 50% of the ACCase enzyme activity (IC₅₀) in extracts from susceptible and resistant plant populations. This directly assesses target-site sensitivity.

Methodology (Colorimetric Malachite Green Assay): [26][27]

-

Enzyme Extraction: a. Harvest 1-2 g of fresh, young leaf tissue from 3-4 leaf stage plants. b. Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle. c. Homogenize the powder in a cold extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 1 mM EDTA, 10% glycerol, 20 mM DTT, and protease inhibitors). d. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. e. Collect the supernatant containing the crude enzyme extract. Determine the total protein concentration using a Bradford or similar assay.

-

ACCase Activity Assay: a. Prepare a reaction mixture in a 96-well plate. Each well should contain the enzyme assay buffer, ATP, sodium bicarbonate (as the source of CO₂), and acetyl-CoA. b. Add a standardized amount of protein extract (e.g., 50 µg) to each well. c. Add varying concentrations of this compound-p acid (e.g., 0, 0.1, 1, 10, 100, 1000 µM) to the wells. Include a no-herbicide control. d. Incubate the plate at a controlled temperature (e.g., 32°C) for 20-30 minutes to allow the enzymatic reaction to proceed. The reaction produces ADP as a byproduct of ATP hydrolysis. e. Stop the reaction.

-

Quantification: a. Add a malachite green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released from ADP. b. Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The intensity of the color is proportional to the ACCase activity. c. Calculate the enzyme activity as a percentage of the no-herbicide control for each herbicide concentration.

-

Data Analysis: a. Plot the percent inhibition against the log of the herbicide concentration. b. Use non-linear regression analysis to calculate the IC₅₀ value. A significantly higher IC₅₀ value for a resistant population compared to a susceptible one indicates target-site resistance.

Diagram: Experimental Workflow for ACCase Inhibition Assay

Caption: Workflow for determining target-site sensitivity via ACCase assay.

Protocol 2: Whole-Plant Dose-Response Bioassay

Objective: To determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or mortality (LD₅₀) in whole plants. This protocol validates resistance at the organismal level and calculates the Resistance Index (RI = GR₅₀ Resistant / GR₅₀ Susceptible).

-

Plant Preparation: a. Germinate seeds from suspected resistant (R) and known susceptible (S) populations in trays. b. Transplant uniform seedlings at the 1-2 leaf stage into individual pots filled with a standard potting medium. c. Grow plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity until they reach the 3-4 leaf stage, the optimal stage for post-emergence herbicide application.

-

Herbicide Application: a. Prepare a series of this compound-p-ethyl spray solutions, typically including a non-treated control and 6-8 doses ranging from well below to well above the recommended field rate (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x the field rate). b. Apply the herbicide using a calibrated cabinet track sprayer to ensure uniform coverage and application volume. Spray the lowest dose first to avoid contamination. c. Include at least 4-6 replicate plants per dose for each population (S and R).

-

Evaluation: a. Return plants to the controlled environment and monitor for 21 days. b. At 21 days after treatment (DAT), assess the plants. c. For GR₅₀, harvest the above-ground biomass for each plant, dry in an oven at 60-70°C for 72 hours, and record the dry weight. d. For LD₅₀, record the number of surviving plants at each dose.

-

Data Analysis: a. Express the dry weight of each treated plant as a percentage of the mean dry weight of the non-treated control plants for that population. b. Use a log-logistic regression model to analyze the dose-response data and calculate the GR₅₀ or LD₅₀ values for both S and R populations. c. Calculate the Resistance Index (RI).

Protocol 3: Investigating Metabolic Resistance Using Inhibitors

Objective: To determine if NTSR via enhanced metabolism is the cause of resistance. This is achieved by testing if metabolic inhibitors can re-sensitize the resistant population to the herbicide.

-

Plant Preparation: Grow S and R populations to the 3-4 leaf stage as described in Protocol 2.

-

Inhibitor Pre-treatment: a. Select appropriate inhibitors. For this compound-p-ethyl, common choices are:

- Malathion: An organophosphate insecticide that inhibits Cytochrome P450 enzymes.[8]

- NBD-Cl (4-chloro-7-nitrobenzofurazan): An inhibitor of Glutathione S-Transferase enzymes.[8] b. Apply the inhibitor at a non-phytotoxic dose to a subset of the R population 1-2 hours (for malathion) or 48 hours (for NBD-Cl) before the herbicide application.[8]

-

Herbicide Application: a. Conduct a whole-plant dose-response assay (as in Protocol 2) on four groups:

- Susceptible (S) + Herbicide

- Resistant (R) + Herbicide

- Resistant (R) + Inhibitor + Herbicide

- Resistant (R) + Inhibitor only (to check for phytotoxicity)

-

Evaluation and Analysis: a. Assess the plants and calculate GR₅₀ values as previously described. b. If the GR₅₀ of the resistant population pre-treated with an inhibitor is significantly lower than that of the resistant population treated with the herbicide alone (i.e., it shifts closer to the susceptible GR₅₀), it provides strong evidence that the inhibited enzyme family (P450s or GSTs) is involved in the resistance mechanism.

Conclusion

This compound-p-ethyl remains a vital tool for grass weed management. Its efficacy is derived from a highly specific and potent inhibition of the ACCase enzyme, a critical juncture in fatty acid biosynthesis. The selectivity of this herbicide is a direct result of evolutionary divergence in the structure of this target enzyme between grasses and broadleaf plants. However, the persistent selection pressure exerted by its widespread use has driven the evolution of resistance in numerous weed species through both target-site mutations and enhanced metabolic detoxification. A thorough understanding of these intricate biochemical and physiological mechanisms, validated through rigorous experimental protocols, is essential for the development of sustainable weed management strategies, the stewardship of existing herbicide technologies, and the design of next-generation herbicidal compounds.

References

- Cummins, I., et al. (2013). Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds. Proceedings of the National Academy of Sciences, 110(15), 5812-5817. [Link]

- Namuth-Covert, D., & Kohmetscher, A. (n.d.). 15.4 Fatty Acid Biosynthesis and Elongation. Principles of Weed Control. [Link]

- Shaner, D. L. (n.d.). Herbicide Inhibitors of Fatty Acid Synthesis and Elongation.

- Zagnitko, O., et al. (2001). Single-site mutations in the carboxyltransferase domain of plastid acetyl-CoA carboxylase confer resistance to grass-specific herbicides. Proceedings of the National Academy of Sciences, 98(12), 6617-6622. [Link]

- Matthes, B., & Böger, P. (2010). The action of herbicides on fatty acid biosynthesis and elongation in barley and cucumber. Pest Management Science, 66(8), 852-858. [Link]

- Hoppe, H. H. (1989). Fatty Acid Biosynthesis — A Target Site of Herbicide Action. Target Sites of Herbicide Action. CRC Press. [Link]

- Huang, Y., et al. (2022). Enhanced Metabolism Evolved High-Level Resistance to this compound-P-Ethyl in Alopecurus japonicus. Agronomy, 12(9), 2172. [Link]

- Hwang, J.-I., et al. (2024). Target-site mutations Ile1781Leu and Ile2041Asn in the ACCase2 gene confer resistance to fluazifop-p-butyl and pinoxaden herbicides in a johnsongrass accession from Arkansas, USA. Pest Management Science. [Link]

- Harwood, J. (n.d.). Plant Fatty Acid Synthesis. AOCS Lipid Library. [Link]

- Dimaano, N. G., & Iwakami, S. (2021). Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects. Pest Management Science, 77(1), 22-32. [Link]

- Burgos, N. R., et al. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(sp1), 152-165. [Link]

- Guo, W., et al. (2024). Detection of two common ACCase mutations associated with high levels of this compound-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis)

- Guo, W., et al. (2024). Detection of two common ACCase mutations associated with high levels of this compound-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Crop Tolerance: Isoxadifen-ethyl as a Premier Herbicide Safener. [Link]

- Chen, J., et al. (2022). First Asp-2078-Gly Mutation Conferring Resistance to Different ACCase Inhibitors in a Polypogon fugax Population from China. International Journal of Molecular Sciences, 23(24), 15998. [Link]

- Wright, A. A., et al. (2016). Characterization of this compound-P-Ethyl–Resistant Junglerice (Echinochloa colona) from Mississippi. Weed Science, 64(2), 244-253. [Link]

- Han, H., et al. (2018). This compound-P-ethyl resistance conferred by cytochrome P450s and target site mutation in Alopecurus japonicus. Pest Management Science, 74(7), 1571-1578. [Link]

- Siminszky, B., et al. (2021). Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass. ACS Omega, 6(12), 8565-8576. [Link]

- Williams, M. M., et al. (2024). Herbicide safener isoxadifen-ethyl associated with increased Goss's wilt severity in corn (Zea mays). Pest Management Science, 80(9), 4516-4522. [Link]

- Basak, S., et al. (2021). Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay. Weed Technology, 35(5), 808-814. [Link]

- Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Technology, 35(5), 808-814. [Link]

- Chen, J., et al. (2024).

- Tal, A., et al. (1995). Non-enzymatic conjugation of this compound-ethyl with glutathione and cysteine in several grass species. Pesticide Biochemistry and Physiology, 52(2), 127-134. [Link]

- Zhao, N., et al. (2022). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences, 23(19), 11833. [Link]

- Dimaano, N. G., & Iwakami, S. (2021). Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects. Pest Management Science, 77(1), 22-32. [Link]

- Brunharo, C., et al. (2022). The safener isoxadifen does not increase herbicide resistance evolution in recurrent selection with this compound. Pest Management Science, 78(8), 3535-3544. [Link]

- Oliveira, R. S., et al. (2008). Mefenpyr-diethyl action on this compound-P-Ethyl detoxification in wheat varieties. Planta Daninha, 26(2), 423-431. [Link]

- Burke, I. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.

- AERU. (n.d.). This compound-ethyl. University of Hertfordshire. [Link]

- AERU. (n.d.). This compound-P-ethyl (Ref: AE F046360). University of Hertfordshire. [Link]

- Burgos, N. R., et al. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation.

- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocols. [Link]

- Edwards, R. (2016). Understanding Herbicide Resistance in Grass Weeds Using Metabolic Fingerprinting. Newcastle University Theses. [Link]

- Bayer, D. E. (n.d.). Herbicide Metabolism in Plants. University of California, Davis. [Link]

- Canada Pest Management Regulatory Agency. (2011). Proposed Re-evaluation Decision: this compound-P-ethyl. [Link]

- Farooq, O., et al. (2019). Differential Hormetic Response of this compound-p-Ethyl Resistant and Susceptible Phalaris minor Populations: a Potential Factor in Resistance Evolution.

- Stoller, E. W. (1970). The Effect of Metabolic Inhibitors on Herbicide Movement in Plants. Weed Science, 18(1), 68-74. [Link]

- Délye, C. (2013). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Pest Management Science, 69(9), 1031-1040. [Link]

- Ma, R., et al. (2018). Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation. Weed Science, 66(6), 685-703. [Link]

- Kaundun, S. S., et al. (2019). Susceptibility variation to new and established herbicides: Examples of inter-population sensitivity of grass weeds.

- Pourmorad, F., & Allegro, G. (2014). Detection of Acetyl-CoA Carboxylase (ACCase)

- Kaundun, S. S., et al. (2019). (A) Estimated 50% effective dose (ED50) values of the sensitive...

Sources

- 1. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 2. Target‐site mutations Ile1781Leu and Ile2041Asn in the ACCase2 gene confer resistance to fluazifop‐p‐butyl and pinoxaden herbicides in a johnsongrass accession from Arkansas, USA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15.4 Fatty Acid Biosynthesis and Elongation – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 8. mdpi.com [mdpi.com]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. ars.usda.gov [ars.usda.gov]

- 11. Single-site mutations in the carboxyltransferase domain of plastid acetyl-CoA carboxylase confer resistance to grass-specific herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The action of herbicides on fatty acid biosynthesis and elongation in barley and cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Key role for a glutathione transferase in multiple-herbicide resistance in grass weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aocs.org [aocs.org]

- 15. Detection of two common ACCase mutations associated with high levels of this compound-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification | Weed Science | Cambridge Core [cambridge.org]

- 16. mdpi.com [mdpi.com]

- 17. This compound-P-ethyl resistance conferred by cytochrome P450s and target site mutation in Alopecurus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of two common ACCase mutations associated with high levels of this compound-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification | Weed Science | Cambridge Core [cambridge.org]

- 19. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PfGSTF2 endows resistance to quizalofop‐p‐ethyl in Polypogon fugax by GSH conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. nbinno.com [nbinno.com]

- 23. Herbicide safener isoxadifen-ethyl associated with increased Goss's wilt severity in corn (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. The safener isoxadifen does not increase herbicide resistance evolution in recurrent selection with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. bioone.org [bioone.org]

- 27. cambridge.org [cambridge.org]

- 28. cambridge.org [cambridge.org]

- 29. researchgate.net [researchgate.net]

- 30. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

The Precision Strike: A Technical Guide to Fenoxaprop's Molecular Inhibition of Acetyl-CoA Carboxylase

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Specificity in Herbicide Design

In the intricate dance of agricultural science, the development of selective herbicides represents a pinnacle of molecular precision. These compounds must exhibit potent lethality against target weed species while ensuring the safety of the cultivated crop. Fenoxaprop, and its active enantiomer this compound-P-ethyl, stands as a testament to this principle. As a member of the aryloxyphenoxypropionate (APP or 'fop') class of herbicides, its efficacy lies in the targeted disruption of a fundamental metabolic pathway in grasses. This guide delves into the molecular intricacies of this compound's mode of action, providing a comprehensive resource for professionals engaged in herbicide research, development, and resistance management.

The Molecular Target: Acetyl-CoA Carboxylase (ACCase)

At the heart of this compound's herbicidal activity is its inhibition of Acetyl-CoA Carboxylase (ACCase), a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis.[1][2][3] This irreversible carboxylation of acetyl-CoA to malonyl-CoA is a critical juncture in the production of lipids necessary for cell membrane formation and plant growth.[1][2][4]

Plants possess two distinct isoforms of ACCase, a key factor in the selectivity of herbicides like this compound:

-

Heteromeric ACCase: Found in the plastids of most plants, this form is composed of multiple subunits and is the primary site of de novo fatty acid synthesis.[5][6]

-

Homomeric ACCase: Located in the cytosol, this single large polypeptide is involved in the elongation of very-long-chain fatty acids and the synthesis of secondary metabolites like flavonoids.[5][6]

Crucially, the ACCase found in grasses is structurally distinct from that in broadleaf plants, providing the basis for this compound's selective herbicidal action.[7]

The Catalytic Mechanism of ACCase

The enzymatic activity of ACCase occurs in two distinct half-reactions, facilitated by its three functional domains:

-

Biotin Carboxylase (BC): This domain catalyzes the ATP-dependent carboxylation of the biotin prosthetic group.

-

Biotin Carboxyl Carrier Protein (BCCP): The carboxylated biotin is then translocated to the second active site.

-

Carboxyltransferase (CT): This domain transfers the carboxyl group from biotin to acetyl-CoA, forming malonyl-CoA.

The CT domain of the plastidial ACCase is the primary binding site for aryloxyphenoxypropionate herbicides, including this compound.[8]

The Mechanism of Inhibition: A Molecular Sabotage

This compound-p-ethyl is a pro-herbicide that is rapidly converted to its biologically active acid form, this compound, within the plant. This active form is a potent and specific inhibitor of the grass ACCase enzyme. The inhibition is non-competitive with respect to acetyl-CoA, suggesting that this compound does not bind directly to the acetyl-CoA active site but rather to an allosteric site on the CT domain. This binding event induces a conformational change in the enzyme, preventing it from catalyzing the carboxylation of acetyl-CoA. The resulting depletion of malonyl-CoA halts fatty acid synthesis, leading to a breakdown of cell membrane integrity and ultimately, plant death.[1]

Figure 2: Workflow for the malachite green-based ACCase activity assay.

Molecular Detection of Target-Site Resistance

Identifying specific mutations in the ACCase gene is critical for diagnosing and managing herbicide resistance.

Protocol:

-

Genomic DNA Extraction:

-

Isolate high-quality genomic DNA from plant leaf tissue using a commercial kit or a standard CTAB extraction protocol.

-

-

PCR Amplification:

-

Design primers flanking the regions of the ACCase gene known to harbor resistance-conferring mutations (e.g., codons 1781, 2041, 2078).

-

Perform PCR to amplify the target DNA fragments.

-

-

DNA Sequencing:

-

Purify the PCR products.

-

Sequence the amplified fragments using Sanger sequencing or next-generation sequencing methods.

-

-

Sequence Analysis:

-

Align the obtained sequences with a susceptible wild-type ACCase reference sequence.

-

Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at known resistance-conferring positions.

-

Causality Behind Experimental Choices:

-

Targeted sequencing of specific ACCase gene regions is a cost-effective and efficient method for identifying known resistance mutations.

-

Comparison to a susceptible reference sequence is essential for accurately identifying resistance-associated polymorphisms.

Future Perspectives and Concluding Remarks

The molecular interaction between this compound and ACCase is a well-characterized example of targeted herbicide action. However, the continuous evolution of resistance necessitates ongoing research and development. Future efforts should focus on:

-

Structural Biology: Elucidating the high-resolution crystal structure of the grass ACCase CT domain in complex with this compound and other inhibitors will provide invaluable insights for the rational design of new herbicides that can overcome existing resistance mechanisms.

-

Computational Modeling: Molecular docking and dynamics simulations can be employed to predict the binding of novel herbicide candidates to both wild-type and mutant ACCase enzymes, accelerating the discovery process. [9]* Integrated Weed Management: Combining herbicides with different modes of action, along with cultural and mechanical weed control practices, is essential for mitigating the selection pressure for herbicide resistance.

A thorough understanding of the molecular target and the mechanisms of inhibition and resistance is the bedrock upon which effective and sustainable weed management strategies are built. This guide provides a comprehensive overview to aid researchers and professionals in this critical endeavor.

References

- This compound-p-ethyl - Active Ingredient Page. Chemical Warehouse. [Link]

- Sasaki, Y., & Nagano, Y. (2004). Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding. Bioscience, Biotechnology, and Biochemistry. [Link]

- Sasaki, Y., & Nagano, Y. (2004). Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding. Taylor & Francis Online. [Link]

- Plant Acetyl-CoA Carboxylase: Structure, Biosynthesis, Regulation, and Gene Manipulation for Plant Breeding. Semantic Scholar. [Link]

- This compound-P-ethyl (Ref: AE F046360). AERU. [Link]

- Chen, S., et al. (2019). This compound-p-ethyl Susceptibility and Mutation Point Detection of Acetyl-CoA Carboxylase (ACCase) in Different Wild oat (Avena fatua L.)

- Wright, A. A., et al. (2018). Characterization of this compound-P-Ethyl–Resistant Junglerice (Echinochloa colona)

- Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms. [Link]

- ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciELO. [Link]

- Carboxylase Assays Services. Reaction Biology. [Link]

- Herbicides that Inhibit ACCase. Principles of Weed Control. [Link]

- Acetyl-CoA carboxylase. Wikipedia. [Link]

- Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. SciSpace. [Link]

- Guo, W., et al. (2023). Detection of two common ACCase mutations associated with high levels of this compound-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis)

- Delye, C., et al. (2008). Prevalence of cross- or multiple resistance to the acetyl-coenzyme A carboxylase inhibitors this compound, clodinafop and pinoxaden in black-grass (Alopecurus myosuroides Huds.) in France. Pest Management Science. [Link]

- Reported mutations in ACCase associated with resistance to different...

- Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola. [Link]

- Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science. [Link]

- Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green. PubMed. [Link]

- Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity. PMC. [Link]

- Delye, C., et al. (2005). Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. Plant Physiology. [Link]

- Basak, S., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science Society of America. [Link]

- Molecular Interaction Of Acetyl-Coa Carboxylase (Accase) With this compound-P Ethyl Through Computational Analysis.

- Rani, A., et al. (2020). Sequence and structural similarities of ACCase protein of Phalaris minor and wheat: An insight to explain herbicide selectivity. PLoS One. [Link]

Sources

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. This compound-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 3. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 8. Detection of two common ACCase mutations associated with high levels of this compound-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification | Weed Science | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Stereoselective Activity of Fenoxaprop Enantiomers

This in-depth technical guide provides a comprehensive overview of the stereoselective activity of fenoxaprop enantiomers for researchers, scientists, and drug development professionals. This document delves into the core mechanisms of action, differential bioactivity, metabolic pathways, and analytical methodologies pertinent to the chiral nature of this widely used herbicide.

Introduction: The Significance of Chirality in this compound's Herbicidal Action

This compound and its active form, this compound-P-ethyl, are members of the aryloxyphenoxypropionate ("fop") class of herbicides, renowned for their selective control of grass weeds in broadleaf crops.[1][2] The herbicidal efficacy of this compound is intrinsically linked to its stereochemistry. The molecule possesses a chiral center, leading to the existence of two enantiomers: the R-(+)-enantiomer and the S-(-)-enantiomer.[1] It is the R-(+)-enantiomer, known as this compound-P-ethyl, that is biologically active, while the S-(-)-enantiomer is considered herbicidally inactive.[1][3] This stereoselectivity has profound implications for its application, environmental fate, and regulatory assessment. Understanding the nuances of each enantiomer's behavior is paramount for optimizing herbicidal formulations, predicting environmental impact, and developing robust analytical methods for residue monitoring.

Mechanism of Action: Stereoselective Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action for this compound-P-ethyl is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[5] By inhibiting ACCase, this compound-P-ethyl disrupts the production of lipids, leading to a breakdown of cell membrane integrity, cessation of growth, and ultimately, the death of susceptible grass species.[4]

The herbicidal activity is highly stereoselective. The R-(+)-enantiomer of this compound's active acid metabolite effectively binds to and inhibits the ACCase enzyme in susceptible grasses.[6] In contrast, the S-(-)-enantiomer exhibits significantly lower binding affinity and, consequently, negligible herbicidal activity.[1] This differential inhibition is the molecular basis for the stereoselective action of this compound-based herbicides.

Differential ACCase Inhibition: A Quantitative Perspective

| Enantiomer | Target Enzyme | Organism | IC50 Value | Reference |

| R-(+)-Fenoxaprop-P-ethyl | Acetyl-CoA Carboxylase (ACCase) | Susceptible Wild Oat (Avena fatua) | ~6.9 mg/L | [7] |

| S-(-)-Fenoxaprop-ethyl | Acetyl-CoA Carboxylase (ACCase) | Susceptible Grasses | Herbicidally inactive | [1][3] |

Note: The provided IC50 value for the R-(+)-enantiomer is from a study on a susceptible wild oat population and serves as an indicator of its high potency. The S-(-)-enantiomer's lack of activity is a consensus in the field.

Stereoselective Metabolism and Environmental Fate

Upon application, this compound-ethyl undergoes metabolic transformation in both target plants and the environment. This metabolism is also stereoselective, influencing the persistence and potential impact of the herbicide.

Metabolic Pathway in Plants and Soil

The primary metabolic pathway involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, this compound acid (FA), which is also herbicidally active.[3] This conversion can occur in both plants and soil. Further degradation can lead to the formation of other metabolites, such as 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB).[3]

Crucially, the degradation of both the parent ester and the acid metabolite is enantioselective. In soil and water-sediment systems, the herbicidally inactive S-(-)-enantiomer of both this compound-ethyl and this compound acid tends to degrade faster than the active R-(+)-enantiomer.[3] This preferential degradation of the inactive enantiomer is primarily a microbially mediated process.

Figure 1: Stereoselective metabolic pathway of this compound-ethyl.

Analytical Methodologies for Enantioselective Analysis

The accurate quantification of individual this compound enantiomers is essential for research, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

Experimental Protocol: Chiral HPLC Separation of this compound-ethyl Enantiomers

This protocol provides a robust method for the baseline separation of R-(+)- and S-(-)-fenoxaprop-ethyl.

4.1.1. Principle

This method utilizes a chiral stationary phase that interacts differently with the two enantiomers of this compound-ethyl, leading to different retention times and enabling their separation and quantification.

4.1.2. Materials and Reagents

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: Amylose tri-(3,5-dimethylphenylcarbamate) (ADMPC) coated on silica gel (e.g., Chiralcel® AD-H, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of isooctane, 2-propanol, and trifluoroacetic acid (TFA). A typical starting ratio is 98:2:0.1 (v/v/v).

-

Standards: Analytical standards of racemic this compound-ethyl and, if available, the individual R-(+) and S-(-) enantiomers.

-

Sample Solvent: Mobile phase or a compatible solvent.

4.1.3. Chromatographic Conditions

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 237 nm

-

Injection Volume: 10 µL

4.1.4. Procedure

-

System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of racemic this compound-ethyl in the sample solvent. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Extract this compound-ethyl from the sample matrix using an appropriate method (e.g., solid-phase extraction for water samples, solvent extraction for soil or plant tissues). The final extract should be dissolved in the sample solvent.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Identify the peaks for the R-(+) and S-(-) enantiomers based on the retention times of the individual standards (if available) or by comparing the peak areas in the racemic standard (which should be approximately equal). Construct a calibration curve for each enantiomer and determine their concentrations in the samples.

4.1.5. Causality of Methodological Choices

-

Chiral Stationary Phase: The ADMPC phase provides a chiral environment with grooves and cavities that allow for stereospecific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the enantiomers of this compound-ethyl, leading to their differential retention.

-

Mobile Phase: The non-polar solvent (isooctane) with a polar modifier (2-propanol) allows for the elution of the compound while maintaining the chiral recognition capabilities of the stationary phase. The small amount of TFA is often added to improve peak shape for acidic analytes.

Figure 2: Experimental workflow for the enantioselective analysis of this compound.

Conclusion and Future Perspectives

The stereoselective activity of this compound enantiomers is a clear and compelling example of the importance of chirality in the efficacy and environmental behavior of agrochemicals. The R-(+)-enantiomer is the sole contributor to the herbicidal activity through its potent inhibition of ACCase, while the S-(-)-enantiomer is inactive and degrades more rapidly in the environment. This knowledge has led to the development of enantiopure formulations of this compound-P-ethyl, which offer improved efficacy at lower application rates and a reduced environmental load of the inactive isomer.

Future research should continue to focus on the development of more efficient and environmentally friendly methods for the synthesis of enantiopure this compound-P-ethyl. Furthermore, a deeper understanding of the microbial pathways responsible for the stereoselective degradation of this compound enantiomers could open avenues for bioremediation strategies in contaminated soils and water. Continued refinement of analytical techniques will also be crucial for monitoring the environmental fate of these chiral compounds with greater precision.

Figure 3: Differential inhibition of ACCase by this compound enantiomers.

References

- Jing, X., Yao, G., Liu, D., & Wang, Z. (2020). The enantioselective enrichment, metabolism, and toxicity of this compound-ethyl and its metabolites in zebrafish. Chirality, 32(7), 990-997. [Link]

- This compound-Ethyl Herbicide and The Effects of Biochar to Its Toxicity: A Review. (2022).

- Dawson, A. H., et al. (2010). Acute intentional self-poisoning with a herbicide product containing this compound-P-ethyl, ethoxysulfuron, and isoxadifen ethyl: A prospective observational study. Clinical Toxicology, 48(1), 43-47. [Link]

- Molecular Interaction Of Acetyl-Coa Carboxylase (Accase) With this compound-P Ethyl Through Computational Analysis. (2023).

- This compound-P-ethyl (Ref: AE F046360). AERU. [Link]

- This compound-P-ethyl. CIPAC. [Link]

- Secor, J., & Cseke, C. (1992). Coenzyme A esters of 2-aryloxyphenoxypropionate herbicides and 2-arylpropionate antiinflammatory drugs are potent and stereoselective inhibitors of rat liver acetyl-CoA carboxylase. Life sciences, 50(7), 533–540. [Link]

- This compound-P-Ethyl. Pesticide Action Network UK. [Link]

- This compound-P-ethyl Determination of enantiomeric purity. CIPAC. [Link]

- Separation of this compound-P-ethyl on Newcrom R1 HPLC column. SIELC Technologies. [Link]

- Concentration of three APP and two CHD herbicides giving 50% inhibition of ACCase from susceptible and resistant biotypes of A. sterilis.

- Liu, W., Zheng, W., Ma, Y., & Wang, Y. (2011). Enantioselective environmental behavior of the chiral herbicide this compound-ethyl and its chiral metabolite this compound in soil. Journal of agricultural and food chemistry, 59(1), 239–245. [Link]

- Wright, A. A., et al. (2016). Characterization of this compound-P-Ethyl–Resistant Junglerice (Echinochloa colona) from Mississippi. Weed Science, 64(2), 246-254. [Link]

- Chiral HPLC Separ

- Délye, C., et al. (2005). Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. Plant Physiology, 137(2), 796-806. [Link]

- Wang, J., et al. (2019). This compound-p-ethyl Susceptibility and Mutation Point Detection of Acetyl-CoA Carboxylase (ACCase) in Different Wild oat (Avena fatua L.)

- Acetyl CoA Carboxylase (ACCase) Inhibitors. University of California, Davis. [Link]

- Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity. (2024). Pest Management Science. [Link]

Sources

- 1. This compound-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 2. bmbri.ca [bmbri.ca]

- 3. Enantioselective environmental behavior of the chiral herbicide this compound-ethyl and its chiral metabolite this compound in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. Coenzyme A esters of 2-aryloxyphenoxypropionate herbicides and 2-arylpropionate antiinflammatory drugs are potent and stereoselective inhibitors of rat liver acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Fenoxaprop Acid: An In-depth Technical Guide to the Core Herbicidal Metabolite

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Proherbicide to Herbicide Activation

Fenoxaprop-p-ethyl is a widely utilized post-emergence herbicide, valued for its selective control of annual and perennial grass weeds in a variety of broadleaf crops and cereals.[1] However, the this compound-p-ethyl molecule itself is a pro-herbicide. Its potent herbicidal activity is realized only after it is absorbed by the target plant and rapidly hydrolyzed into its active metabolite, this compound acid.[2] This bioactivation is a critical step, as it is the this compound acid that directly interacts with the target enzyme, leading to the disruption of essential plant processes and eventual plant death.[1] This guide provides a comprehensive technical overview of this compound acid, from its fundamental mechanism of action to the practical methodologies for its study and the challenges posed by weed resistance.

I. Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action of this compound acid is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2][3] ACCase is a crucial enzyme in the fatty acid biosynthesis pathway, catalyzing the carboxylation of acetyl-CoA to form malonyl-CoA.[2] This reaction is the first committed step in the synthesis of fatty acids, which are essential components of cell membranes and play vital roles in energy storage and signaling.

This compound acid, as a member of the aryloxyphenoxypropionate ("fop") class of herbicides, specifically targets the carboxyltransferase (CT) domain of the plastidic ACCase found in grasses.[4] By binding to this domain, this compound acid competitively inhibits the enzyme's function, leading to a depletion of malonyl-CoA and a subsequent halt in fatty acid production. This disruption of lipid synthesis ultimately results in the loss of cell membrane integrity, cessation of growth, and necrosis, particularly in the meristematic tissues of the plant.[5]

Caption: Workflow of this compound-ethyl metabolism to this compound acid in plants.

III. Herbicidal Efficacy and Spectrum of Activity

This compound acid exhibits a high degree of selectivity, primarily controlling a wide range of annual and perennial grass weeds while demonstrating safety in most broadleaf crops. [1]This selectivity is attributed to differences in the structure of the ACCase enzyme between grasses and broadleaf plants. The ACCase in dicotyledonous plants is generally insensitive to this class of herbicides.

The efficacy of this compound acid can vary depending on the weed species, growth stage, and environmental conditions. The following table summarizes the herbicidal activity of this compound-p-ethyl (which is converted to this compound acid in planta) against several common grass weeds.

| Weed Species | Common Name | Efficacy (% Control) | Application Rate (g a.i./ha) | Reference |

| Echinochloa crus-galli | Barnyardgrass | 95-100% | 60-90 | [6] |

| Avena fatua | Wild Oat | High | Not specified | [3] |

| Phalaris minor | Little seed canary grass | High | Not specified | [2] |

| Setaria pumila | Yellow Bristle Grass | High | Not specified | [2] |

| Digitaria sanguinalis | Large Crabgrass | High | Not specified | [2] |

| Lolium rigidum | Rigid Ryegrass | Variable (Resistance Reported) | Not specified | [2] |

IV. Experimental Protocols

A. Protocol for Assessing Herbicidal Activity (Whole-Plant Bioassay)

This protocol outlines a standardized whole-plant bioassay to determine the dose-response of a target grass weed to this compound acid (applied as this compound-p-ethyl).

1. Plant Material and Growth Conditions:

-

Grow a susceptible population of a target grass weed (e.g., Avena fatua or Echinochloa crus-galli) from seed in 10-cm pots containing a standard potting mix.

-

Maintain the plants in a greenhouse or growth chamber with a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Water the plants as needed to maintain adequate soil moisture.

2. Herbicide Application:

-

When the plants reach the 3-4 leaf stage, apply a range of this compound-p-ethyl doses. A typical dose range might include 0, 15, 30, 60, 120, and 240 g a.i./ha.

-

Prepare the herbicide solutions in water containing a suitable adjuvant as recommended by the manufacturer.

-

Apply the herbicide using a laboratory cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).

3. Data Collection and Analysis:

-

At 21 days after treatment (DAT), visually assess the percentage of injury for each plant on a scale of 0 (no effect) to 100 (complete death).

-

Harvest the above-ground biomass for each plant and determine the fresh or dry weight.

-

Analyze the data using a dose-response model (e.g., a four-parameter logistic model) to calculate the GR₅₀ (the herbicide dose required to reduce plant growth by 50%).

B. Protocol for Analyzing this compound-ethyl Metabolism

This protocol describes a method for extracting and quantifying this compound-ethyl and its active metabolite, this compound acid, from plant tissue using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation and Extraction:

-

Treat target weed species at the 3-4 leaf stage with a known concentration of this compound-p-ethyl.

-

At various time points after treatment (e.g., 2, 8, 24, 48, and 96 hours), harvest the treated leaf tissue.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity and store at -80°C until analysis.

-

Grind the frozen tissue to a fine powder and extract with an appropriate solvent, such as acetonitrile or acetone. [7] - Centrifuge the extract to pellet the plant debris and collect the supernatant.

2. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). - Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of phosphoric or formic acid). [8]A typical gradient might start with a lower concentration of acetonitrile and increase over the run to elute both the more polar this compound acid and the less polar this compound-ethyl.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 235 nm. [7] - Injection Volume: 20 µL.

-

Quantification: Prepare standard curves for both this compound-ethyl and this compound acid of known concentrations to quantify their amounts in the plant extracts.

Caption: Experimental workflow for HPLC analysis of this compound metabolites.

V. Mechanisms of Resistance to this compound Acid

The repeated use of ACCase-inhibiting herbicides, including this compound-p-ethyl, has led to the evolution of resistance in numerous grass weed populations. [2]Understanding the mechanisms of resistance is crucial for developing effective weed management strategies. Resistance to this compound acid can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

A. Target-Site Resistance (TSR)

TSR is a common mechanism of resistance to ACCase inhibitors and involves genetic mutations in the ACCase gene that alter the herbicide's binding site. [2]These mutations reduce the affinity of this compound acid for the ACCase enzyme, rendering the herbicide less effective. Several amino acid substitutions in the CT domain of the ACCase gene have been identified that confer resistance to "fop" herbicides. Common mutations occur at positions such as Ile-1781, Trp-2027, Ile-2041, and Gly-2096 (numbering based on the Alopecurus myosuroides ACCase sequence). [9]

B. Non-Target-Site Resistance (NTSR)

NTSR mechanisms do not involve alterations to the herbicide's target site. Instead, they rely on other physiological processes to reduce the amount of active herbicide reaching the target enzyme. [10]For this compound acid, the most significant NTSR mechanism is enhanced metabolic degradation. Resistant plants may exhibit increased activity of enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs), which can more rapidly detoxify the herbicide before it can inhibit ACCase. [11]

Caption: Conceptual diagram of target-site and non-target-site resistance to this compound acid.

VI. Conclusion

This compound acid, the active metabolite of this compound-p-ethyl, is a potent inhibitor of ACCase in susceptible grass weeds. Its efficacy relies on its rapid formation within the plant and its ability to bind to and inhibit this critical enzyme in fatty acid biosynthesis. The development of resistance, through both target-site mutations and enhanced metabolism, poses a significant challenge to the continued effectiveness of this herbicide. A thorough understanding of the biochemistry, physiology, and genetics underlying the action of and resistance to this compound acid is essential for the development of sustainable weed management strategies and the design of next-generation herbicides.

References

- FAO. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - this compound-P-ETHYL.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11949285, this compound P.

- Heap, I. (2020). The international survey of herbicide resistant weeds.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86134, this compound.

- United States Environmental Protection Agency. (2013). This compound-p-ethyl. Peti.

- Slideshare. (n.d.). This compound-Ethyl synthesis.

- Tsuchiya, K., et al. (2001). Determination of this compound-Ethyl in Agricultural Products by HPLC with Photometric Detection and Mass Spectrometry. Journal of Health Science, 47(5), 458-464.

- CIPAC. (n.d.). This compound-P-ethyl Determination of enantiomeric purity.

- Wang, T., et al. (2023). Detection of two common ACCase mutations associated with high levels of this compound-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification. Weed Science, 71(5), 385-394.

- Health Canada Pest Management Regulatory Agency. (2011). This compound-P-ethyl.

- Google Patents. (n.d.). CN100546984C - Preparation method of herbicide this compound-ethyl.

- Pal, D., et al. (2016). Use of dose-response relationship to identify herbicide's efficacy in a mixture. Indian Journal of Weed Science, 48(1), 101-103.

- Délye, C., et al. (2005). Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass. Plant Physiology, 137(2), 796-806.

- Kaundun, S. S. (2014). Herbicide resistance is complex: a global review of cross-resistance in weeds within herbicide groups. Weed Science, 62(4), 575-596.

- Google Patents. (n.d.). CN101177417A - Method for preparing herbicide this compound-p-ethyl.

- Délye, C., et al. (2005). Nucleotide Variability at the Acetyl Coenzyme A Carboxylase Gene and the Signature of Herbicide Selection in the Grass Weed Alopecurus myosuroides (Huds.). Molecular Biology and Evolution, 22(3), 564-575.

- Google Patents. (n.d.). CN102070550B - Method for synthesizing this compound-p-ethyl.

- Délye, C., & Michel, S. (2005). 'Universal' primers for PCR-sequencing of grass chloroplastic acetyl-CoA carboxylase domains involved in resistance to herbicides. Weed Research, 45(5), 323-332.

- SIELC Technologies. (n.d.). Separation of this compound-P-ethyl on Newcrom R1 HPLC column.

- Ma, R., Skelton, J. J., & Riechers, D. E. (2016). Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay. Journal of Visualized Experiments, (115), e53236.

- Shah, J., et al. (2012). Quantification of this compound-p-ethyl herbicide in soil and vegetable samples by microwave-assisted solvent extraction and HPLC method. Journal of the Chemical Society of Pakistan, 34(6), 1554-1559.

- Shah, J., et al. (2012). Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC M. Journal of the Chemical Society of Pakistan, 34(6).

- Délye, C., & Michel, S. (2005). 'Universal' primers for PCR-sequencing of grass chloroplastic acetyl-CoA carboxylase domains involved in resistance to herbicides. Weed Research, 45(5), 323-332.

- Cummins, I., et al. (2021). Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides). Frontiers in Plant Science, 12, 642258.

- Zimmer, M., et al. (2014). Degradation and metabolism of this compound-P-ethyl in sensitive and resistant populations of Alopecurus myosuroides. Julius-Kühn-Archiv, (443), 134.

- Burke, I. C. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Washington State University Extension.

- Neal, J. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.

- Shah, J., et al. (2010). Spectrophotometric Method for Quantification of this compound-p-ethyl Herbicide in Commercial Formulations and Agricultural Samples. Journal of the Chemical Society of Pakistan, 32(4), 537-541.

- Chemical Warehouse. (n.d.). This compound-p-ethyl - Active Ingredient Page.

- Wright, A. A., et al. (2016). Characterization of this compound-P-Ethyl–Resistant Junglerice (Echinochloa colona) from Mississippi. Weed Science, 64(2), 244-252.

- Takano, H. K., et al. (2021). Advanced Plant Phenotyping Technologies for Enhanced Detection and Mode of Action Analysis of Herbicide Damage Management. Plants, 10(9), 1787.

- Bayer, D. E. (n.d.). Herbicide Metabolism in Plants. University of California, Davis.

- Leaf, Root & Fruit. (2024). How to Conduct a Bioassay to Test for Herbicide Contamination.

- Shah, J., et al. (2010). Spectrophotometric method for quantification of this compound-p-ethyl herbicide in commercial formulations and agricultural samples. Journal of the Chemical Society of Pakistan, 32(4), 537-541.

- Brunotte, J., et al. (2014). Discovering the mechanism of enhanced metabolism in flufenacet resistant grass weeds. Julius-Kühn-Archiv, (443), 135.

- Kim, D. S., et al. (2015). Quantifying herbicide dose–response and resistance in Echinochloa spp. by measuring root length in growth pouches. Weed Research, 55(1), 81-92.

- Nogué, F. (2024). Innovative approach to reverse metabolism-based herbicide resistance. Colorado State University.

- AERU. (n.d.). This compound-P-ethyl (Ref: AE F046360).

Sources

- 1. This compound-P-ethyl [484] Determination of enantiomeric purity [cipac.org]

- 2. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Degradation and metabolism of this compound-P-ethyl in sensitive and resistant populations of Alopecurus myosuroides | Julius-Kühn-Archiv [ojs.openagrar.de]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Separation of this compound-P-ethyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Herbicide resistance is complex: a global review of cross-resistance in weeds within herbicide groups | Weed Science | Cambridge Core [cambridge.org]

- 10. my.ucanr.edu [my.ucanr.edu]

- 11. Frontiers | Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) [frontiersin.org]

An In-depth Technical Guide to Fenoxaprop: Chemical Structure, Properties, and Advanced Applications

This technical guide provides a comprehensive overview of Fenoxaprop, a selective post-emergence herbicide. Tailored for researchers, scientists, and professionals in drug development and agricultural science, this document delves into the core chemical and biological aspects of this compound, emphasizing its mechanism of action, synthesis, and analytical determination.

Chemical Identity and Physicochemical Properties

This compound is a member of the aryloxyphenoxypropionate class of herbicides.[1] Its chemical structure is characterized by a benzoxazole ring linked to a phenoxy group, which in turn is connected to a propionic acid moiety. The commercial product is often the esterified form, this compound-ethyl, and more specifically, the biologically active R-enantiomer, this compound-P-ethyl.[2]

The presence of a chiral center in the propionic acid group gives rise to two stereoisomers: the R- and S-enantiomers. The herbicidal activity is almost exclusively associated with the R-isomer (this compound-P), while the S-isomer is significantly less effective.[2] This stereoselectivity is a critical aspect of its biological function.

Caption: Chemical structure of this compound-P-ethyl.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆ClNO₅ | [2] |

| Molecular Weight | 361.78 g/mol | [3] |

| Physical State | Brown crystalline solid | [4] |

| Melting Point | 85–87°C | [4] |

| Water Solubility | 0.9 mg/L (pH 7 at 25°C) | [4] |

| Vapor Pressure | 0.187 x 10⁻⁷ mbar at 20°C | [4] |

| LogP (Octanol-water partition coefficient) | 3.4 | [5] |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound-P-ethyl exerts its herbicidal effects by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[6][7] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed step in fatty acid synthesis.

Once applied, this compound-P-ethyl is absorbed through the leaves and translocated systemically throughout the plant to the meristematic tissues.[1][6] In susceptible grass species, the inhibition of ACCase disrupts the production of fatty acids, which are essential components of cell membranes and for energy storage. This leads to a breakdown of cell membrane integrity, cessation of growth, and ultimately, plant death.[6] Symptoms such as chlorosis and necrosis typically appear within days of application.[1]

The selectivity of this compound-P-ethyl between grasses and broadleaf crops is due to differences in the structure of the ACCase enzyme.[6] Dicotyledonous plants possess a form of ACCase that is resistant to this class of herbicides.

Caption: Mechanism of this compound-P-ethyl action.

Synthesis and Formulation

The commercial synthesis of this compound-P-ethyl is a multi-step process. A common route involves the reaction of 2,6-dichlorobenzoxazole with R-(+)-2-(4-hydroxyphenoxy)propionic acid or its ethyl ester.[8][9] The reaction is typically carried out in the presence of a base to facilitate the nucleophilic aromatic substitution.

Illustrative Synthesis Pathway:

-

Preparation of Intermediates: The synthesis begins with the preparation of key precursors, such as 2,6-dichlorobenzoxazole and an enantiomerically pure form of 2-(4-hydroxyphenoxy)propionic acid ethyl ester.

-

Condensation Reaction: The core structure is formed by reacting these intermediates. This step is crucial for establishing the ether linkage.[9]

-

Purification: The final product, this compound-P-ethyl, is then purified through recrystallization to achieve the desired level of purity.[9]

This compound-P-ethyl is typically formulated as an emulsifiable concentrate (EC) or an oil-in-water emulsion (EW) for application.[10] These formulations often include safeners, such as mefenpyr-diethyl, to enhance crop safety, particularly in cereals like wheat and barley.[10]

Analytical Methodologies

Accurate quantification of this compound-P-ethyl residues in environmental and biological samples is essential for regulatory compliance and research. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Sample Preparation: Microwave-Assisted Solvent Extraction (MASE)

A robust method for extracting this compound-P-ethyl from soil and vegetable samples involves Microwave-Assisted Solvent Extraction (MASE).[11]

Protocol:

-

Homogenize 5g of the sample (e.g., soil, chopped vegetables).

-

Spike the sample with a known concentration of this compound-P-ethyl standard for recovery studies.

-

Add 10 mL of acetone as the extraction solvent.

-

Subject the mixture to microwave irradiation (e.g., 60°C for 6 minutes).

-

Filter the extract and evaporate the solvent.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC-UV Analysis

The quantification of this compound-P-ethyl is typically achieved using a reverse-phase HPLC system with UV detection.[11][12]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and methanol gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 280 nm |

| Retention Time | Approximately 4.37 minutes (can vary) |

This method provides good sensitivity and reproducibility, with a limit of detection around 0.01 mg/kg.[13] For the determination of enantiomeric purity, a chiral HPLC method is required.[14]

Caption: Analytical workflow for this compound-P-ethyl.

Environmental Fate and Toxicology

This compound-P-ethyl has a low aqueous solubility and is not highly persistent in soil.[2] It can, however, be more persistent in aquatic systems under certain conditions.[2] The hydrolysis of this compound-P-ethyl is pH-dependent, breaking down into different metabolites in acidic versus basic conditions.[15]

Toxicological data indicates that this compound-P-ethyl has moderate acute toxicity to mammals and is toxic to fish and aquatic invertebrates.[2][16] It is considered to have low toxicity to birds and honeybees.[2]

Summary of Toxicological Data:

| Organism | Toxicity Endpoint | Value | Source |

| Rat | Acute Oral LD₅₀ | 2357 mg/kg | [4] |

| Rat | Acute Dermal LD₅₀ | >2000 mg/kg | [4] |

| Bobwhite Quail | Acute Oral LD₅₀ | >2510 mg/kg | [4] |

| Bluegill Sunfish | 96-hr LC₅₀ | 310 ppb | [4] |

| Daphnia magna | 48-hr EC₅₀ | 3.18 ppm | [4] |

Conclusion

This compound-P-ethyl remains a valuable tool in modern agriculture for the selective control of grass weeds. Its efficacy is rooted in its specific inhibition of the ACCase enzyme, a mechanism that also provides its selectivity. Understanding its chemical properties, synthesis, and analytical determination is crucial for its safe and effective use, as well as for ongoing research into herbicide development and environmental monitoring. This guide provides a foundational, yet in-depth, resource for scientists and researchers working in this field.

References

- This compound-P-ethyl (Ref: AE F046360) - AERU.

- This compound-p-ethyl - Active Ingredient Page - Chemical Warehouse.

- This compound-Ethyl synthesis | PDF - Slideshare.

- Weedkiller on grass this compound-p-ethyl 9.3 ec / 6.7 ec - Awiner Biotech.

- This compound-P-ethyl | Weed Killer Manufacturer.

- The chemical structure of this compound-P-ethyl ((D+)

- Pesticide Fact Sheet this compound-ethyl.

- This compound-ethyl - AERU - University of Hertfordshire.

- This compound-P-ethyl - public

- This compound | C16H12ClNO5 | CID 86134 - PubChem.

- This compound-P-ethyl | Herbicide - MedchemExpress.com.

- This compound-P-ethyl - cipac.org.

- Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC M.

- Demystifying this compound-p-ethyl Mode of Action - Guidechem.

- SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF this compound-P-ETHYL HERBICIDE IN WHEAT AND BARLEY GRAINS USING CHARGE TRANSFE - The University of Agriculture, Peshawar-Pakistan.

- Detection of the herbicide this compound-P-ethyl, its agronomic safener isoxadifen ethyl and their metabolites residue in rice.

- This compound P | C16H12ClNO5 | CID 11949285 - PubChem.

- Quantification of this compound-p-ethyl herbicide in Soil and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method - ResearchG

- Environmental and Social Risk Assessment for this compound-p-ethyl 2020 - Wisconsin DNR.

- Evolution of toxicity upon hydrolysis of this compound-p-ethyl - PubMed.

- CN102070550B - Method for synthesizing this compound-p-ethyl - Google P

Sources

- 1. awiner.com [awiner.com]

- 2. This compound-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. This compound P | C16H12ClNO5 | CID 11949285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalwarehouse.com [chemicalwarehouse.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound-Ethyl synthesis | PDF [slideshare.net]

- 9. CN102070550B - Method for synthesizing this compound-p-ethyl - Google Patents [patents.google.com]

- 10. This compound-P-ethyl | Weed Killer Manufacturer [weedcontrolproduct.com]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. researchgate.net [researchgate.net]

- 13. qascf.com [qascf.com]